molecular formula C24H26N2O B6265168 N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide CAS No. 1208512-99-5

N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide

Cat. No. B6265168
CAS RN: 1208512-99-5
M. Wt: 358.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “N′-(1-benzylpiperidin-4-yl)acetohydrazide” involved the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol, followed by crystallization from acetone .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as NMR spectroscopy and single-crystal X-ray diffraction . For example, “N′-(1-benzylpiperidin-4-yl)acetohydrazide” was found to crystallize with four crystallographically unique molecules in the asymmetric unit .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, “1-(1-benzylpiperidin-4-yl)methanamine” has a molecular weight of 204.32, a boiling point of 99-103°C/0.3mb, and is a liquid at room temperature .

Safety and Hazards

Safety information for similar compounds indicates that they may pose certain hazards . For instance, “1-(1-benzylpiperidin-4-yl)-N-methylmethanamine” has been classified with hazard statements such as H301 (Toxic if swallowed) and H319 (Causes serious eye irritation) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide involves the reaction of 1-benzylpiperidine with naphthalene-2-carboxylic acid chloride, followed by the addition of methylamine to form the final product.", "Starting Materials": [ "1-benzylpiperidine", "naphthalene-2-carboxylic acid chloride", "methylamine" ], "Reaction": [ "1. 1-benzylpiperidine is reacted with naphthalene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the intermediate N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxylic acid.", "2. The intermediate is then reacted with excess methylamine in the presence of a reducing agent such as sodium cyanoborohydride to form the final product N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide.", "3. The product is purified by recrystallization or column chromatography." ] }

CAS RN

1208512-99-5

Product Name

N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide

Molecular Formula

C24H26N2O

Molecular Weight

358.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.